molecular formula C18H17N3O2S B2874318 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide CAS No. 1798618-26-4

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide

Cat. No. B2874318
CAS RN: 1798618-26-4
M. Wt: 339.41
InChI Key: WPSWGVYQAACQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds with the 1,2,4-oxadiazole core can be synthesized via the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .

Scientific Research Applications

Anticancer Activity

Research focusing on similar oxadiazole and thiophene compounds has revealed their potential in anticancer applications. For instance, a study by Ravinaik et al. (2021) on a series of substituted benzamides, which share structural motifs with the specified compound, demonstrated moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings suggest that modifications to the core oxadiazole structure, similar to the compound of interest, could yield promising anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antiepileptic Properties

Compounds within the oxadiazole category have also been studied for their antimicrobial and antiepileptic properties. A study by Rajak et al. (2013) synthesized derivatives based on natural products limonene and citral, integrated with the oxadiazole ring, and evaluated them for anticonvulsant activities. This suggests the potential of oxadiazole derivatives, including those structurally related to the specified compound, in developing antiepileptic treatments (Rajak et al., 2013).

Material Science Applications

In the realm of materials science, the structural components of the specified compound suggest its potential utility in the development of organic light-emitting diodes (OLEDs). Jin et al. (2014) explored heteroleptic iridium(III) complexes with oxadiazole rings for OLED applications, demonstrating the potential of oxadiazole derivatives in enhancing device performance through improved emission properties (Jin et al., 2014).

Antidiabetic Activity

Another area of research involves the evaluation of oxadiazole derivatives for antidiabetic activity. Lalpara et al. (2021) synthesized a series of tetrahydropyrimidine-5-carboxamides, incorporating oxadiazole structures, and assessed their in vitro antidiabetic activity, underscoring the potential of oxadiazole derivatives, by extension possibly including the compound of interest, in the development of new antidiabetic therapies (Lalpara et al., 2021).

properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-8-15(24-10-11)18(22)19-14-5-3-2-4-13(14)9-16-20-17(21-23-16)12-6-7-12/h2-5,8,10,12H,6-7,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSWGVYQAACQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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